8-(2-Naphthyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Naphthyl)-8-oxooctanoic acid is an organic compound that features a naphthalene ring attached to an octanoic acid chain with a ketone functional group at the eighth carbon
Scientific Research Applications
8-(2-Naphthyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Future Directions
Mechanism of Action
Target of Action
Related compounds such as beta-(2-naphthyl)-alanine have been shown to interact with targets like tyrosine–trna ligase, cytoplasmic, peptidyl-prolyl cis-trans isomerase nima-interacting 1, and prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood coagulation, respectively .
Mode of Action
For instance, Beta-(2-Naphthyl)-Alanine might interact with its targets to influence protein synthesis and folding .
Biochemical Pathways
Related compounds like beta-(2-naphthyl)-alanine might influence pathways related to protein synthesis and folding .
Pharmacokinetics
The pharmacokinetic properties of related compounds suggest that they might have good bioavailability .
Result of Action
Based on the targets of related compounds, it might influence protein synthesis and folding, potentially affecting cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthol and octanoic acid.
Reaction Conditions: The reaction involves the formation of an ester intermediate, followed by oxidation to introduce the ketone functionality at the eighth carbon.
Catalysts and Reagents: Common reagents include sulfuric acid for esterification and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to align with green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid, known for its use in organic synthesis.
Octanoic Acid: Another precursor, commonly used in the synthesis of esters and other derivatives.
Naphthalene Derivatives: Compounds such as 2-naphthylacetic acid and 2-naphthylamine, which share the naphthalene core structure.
Uniqueness: this compound is unique due to the presence of both a naphthalene ring and a ketone-functionalized octanoic acid chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-naphthalen-2-yl-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXRNDAAVAQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449363 |
Source
|
Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-52-1 |
Source
|
Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.